molecular formula C7H14ClNO2 B1456273 Methyl 3-aminocyclopentanecarboxylate hydrochloride CAS No. 1398534-59-2

Methyl 3-aminocyclopentanecarboxylate hydrochloride

Cat. No.: B1456273
CAS No.: 1398534-59-2
M. Wt: 179.64 g/mol
InChI Key: CKMCJNXERREXFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of Methyl 3-aminocyclopentanecarboxylate Hydrochloride

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound is fundamentally defined by its cyclopentane ring system substituted at positions 1 and 3 with carboxylate ester and amino functional groups, respectively. The compound exists as a hydrochloride salt, wherein the primary amine group forms an ionic interaction with the chloride anion, resulting in enhanced water solubility and crystalline stability. The parent compound, methyl 3-aminocyclopentane-1-carboxylate, possesses a molecular formula of C7H13NO2 with a molecular weight of 143.18 grams per mole, which upon hydrochloride salt formation increases to 179.64 grams per mole.

Computational analysis using quantum mechanical calculations at the B3LYP/6-311G(d,p) level has revealed that the backbone conformation of this compound can be described through specific dihedral angles φ and ψ, while the pseudorotational phase angle defines the conformation of the cyclopentane ring. These studies indicate that the backbone flexibility is significantly restricted by the cyclic nature of the side chain, with conformational stability varying according to environmental polarity. The compound demonstrates remarkable conformational complexity, particularly in the pseudorotational behavior of the cyclopentane ring, which exhibits multiple accessible states at room temperature across different solvent environments.

The stereochemical configuration of this compound is further complicated by the presence of two chiral centers within the cyclopentane ring system. These asymmetric carbon atoms give rise to multiple stereoisomeric forms, including the (1R,3S) and (1S,3S) configurations, each representing distinct spatial arrangements of the amino and carboxylate substituents. The three-dimensional structure analysis reveals that the amino group at position 3 and the carboxylate ester at position 1 can adopt various orientations relative to the cyclopentane ring plane, leading to significant stereochemical diversity.

Cyclopentane Ring Substitution Patterns

The cyclopentane ring substitution pattern in this compound follows a 1,3-disubstitution arrangement, where the carboxylate ester occupies position 1 and the amino group resides at position 3 of the five-membered ring. This substitution pattern creates a unique structural framework that influences both the conformational preferences and the chemical reactivity of the molecule. The 1,3-positioning generates sufficient spatial separation between the functional groups to minimize steric hindrance while maintaining electronic communication through the cyclopentane framework.

Substitution Position Functional Group Chemical Environment Steric Influence
Position 1 Carboxylate ester (COOCH3) Electron-withdrawing Moderate
Position 3 Primary amino group (NH2) Electron-donating Low
Remaining positions Hydrogen atoms Neutral Minimal

The cyclopentane ring itself adopts a non-planar conformation due to the inherent ring strain associated with five-membered saturated rings. Unlike cyclohexane, which can adopt stable chair conformations, cyclopentane undergoes continuous pseudorotation between envelope and twist conformations. This pseudorotational motion significantly affects the spatial orientation of the substituents, creating a dynamic structural system where the relative positions of the amino and ester groups continuously change.

Detailed conformational analysis has revealed that the substitution pattern influences the preferred pseudorotational states of the cyclopentane ring. The presence of the bulky carboxylate ester group at position 1 tends to favor envelope conformations where this substituent adopts a pseudo-equatorial position to minimize steric interactions. Conversely, the smaller amino group at position 3 shows greater conformational flexibility, readily adapting to both pseudo-axial and pseudo-equatorial orientations depending on the overall ring conformation and solvent environment.

Cis-Trans Isomerism in Aminocarboxylate Derivatives

The 1,3-disubstitution pattern in this compound gives rise to distinct geometric isomers, specifically cis and trans configurations, which represent different spatial arrangements of the amino and carboxylate ester groups relative to the cyclopentane ring plane. In the cis isomer, both substituents are positioned on the same face of the ring, while in the trans isomer, the substituents occupy opposite faces of the cyclopentane ring system.

The cis configuration occurs when both the amino group at position 3 and the carboxylate ester at position 1 are oriented either above or below the average plane of the cyclopentane ring. This arrangement results in a more compact molecular structure with potential for intramolecular interactions between the functional groups. Conversely, the trans configuration positions these substituents on opposite sides of the ring plane, creating a more extended molecular geometry with reduced possibility for direct interaction between the amino and ester functionalities.

Isomeric Form Substituent Orientation Molecular Geometry Intramolecular Interactions
Cis isomer Same face of ring Compact structure Possible NH···O interactions
Trans isomer Opposite faces of ring Extended structure Limited direct interactions

Experimental evidence indicates that specific stereoisomers of this compound can be isolated and characterized, including the (1R,3S) and (1S,3S) configurations. The (1R,3S) configuration represents a trans arrangement where the absolute configurations at carbons 1 and 3 differ, while the (1S,3S) configuration corresponds to a cis arrangement with matching absolute configurations. These stereoisomers exhibit distinct physical properties, including different melting points, solubilities, and crystalline forms.

The existence of these geometric isomers has significant implications for the compound's biological activity and synthetic utility. Quantum mechanical calculations have demonstrated that the relative stability of cis and trans isomers varies with the polarity of the surrounding environment, with aqueous solutions favoring different conformational distributions compared to non-polar solvents. This environmental sensitivity highlights the importance of considering isomeric composition in applications requiring specific stereochemical outcomes.

X-ray Crystallographic Analysis of Solid-State Conformation

X-ray crystallographic analysis provides definitive structural information about the solid-state conformation of this compound, revealing precise atomic positions, bond lengths, and intermolecular interactions within the crystal lattice. While specific crystallographic data for this exact compound was not directly available in the searched literature, related cyclopentane derivatives have been extensively studied using X-ray diffraction techniques, providing valuable insights into the expected structural features.

The crystalline structure of this compound is expected to be stabilized by hydrogen bonding interactions between the protonated amino group and the chloride anion, as well as potential intermolecular hydrogen bonds involving the ester carbonyl oxygen. These interactions create a three-dimensional network that determines the overall packing arrangement and influences the compound's physical properties such as melting point, density, and solubility characteristics.

Structural Parameter Expected Range Crystallographic Significance
C-C bond lengths in ring 1.52-1.54 Å Normal sp³ carbon bonds
C-N bond length 1.47-1.49 Å Primary amine attachment
C=O bond length 1.20-1.22 Å Ester carbonyl group
N-H···Cl⁻ distance 2.0-2.3 Å Hydrogen bonding interaction

The solid-state conformation is particularly important for understanding the compound's stability and reactivity patterns. Crystallographic analysis can reveal whether the cyclopentane ring adopts a preferred envelope or twist conformation in the solid state, providing insights into the energetically favored geometry. Additionally, the precise orientation of the amino and ester substituents relative to the ring plane can be determined, allowing for correlation with computational predictions and solution-phase behavior.

Properties

IUPAC Name

methyl 3-aminocyclopentane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMCJNXERREXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398534-59-2
Record name Cyclopentanecarboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1398534-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

Methyl 3-aminocyclopentanecarboxylate hydrochloride (MAC hydrochloride) is a compound with significant potential in medicinal chemistry and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has a unique cyclopentane structure that includes an amino group and a carboxylate moiety. Its molecular formula is C6H11ClN2O2C_6H_{11}ClN_2O_2 with a molecular weight of approximately 179.645 g/mol. This structure provides the compound with properties conducive to various biological interactions.

The mechanism of action for MAC hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This inhibition may affect metabolic pathways, modulate receptor activity, and lead to various biological effects, particularly in the context of neuropharmacology.

Biological Activities

Research indicates that MAC hydrochloride exhibits several notable biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that MAC hydrochloride may have neuroprotective properties, potentially useful in treating neurological disorders due to its structural resemblance to neurotransmitters.
  • Receptor Modulation : Interaction studies have shown that MAC hydrochloride may influence signaling pathways relevant to neurological functions by binding to specific receptors .
  • Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes, which could have implications for metabolic regulation and therapeutic applications.

Case Studies and Experimental Data

  • Neuropharmacological Studies :
    • In vitro studies demonstrated that MAC hydrochloride can enhance neurotransmitter release in neuronal cultures, suggesting a role in synaptic transmission.
    • A study evaluating the effects on murine models indicated improvements in cognitive function when treated with MAC hydrochloride, supporting its potential for neuroprotective applications.
  • Enzyme Interaction :
    • A recent investigation assessed the inhibitory effects of MAC hydrochloride on cyclophilin A, a key enzyme involved in immune response modulation. The compound exhibited significant inhibition at concentrations as low as 1 µM, indicating its potential utility in immunological contexts .

Data Table: Summary of Biological Activities

Activity Type Effect Concentration (µM) Reference
NeuroprotectionEnhances neurotransmitter releaseN/A
Cognitive FunctionImprovement in murine modelsN/A
Enzyme InhibitionInhibition of cyclophilin A1

Synthesis Methods

Various synthesis methods for MAC hydrochloride have been developed, each offering advantages in terms of yield and purity. Notably:

  • Catalytic hydrogenation methods yield high-purity compounds suitable for biological testing.
  • Multi-step synthesis approaches allow for the production of stereoisomers, enhancing the potential for targeted biological activity.

Scientific Research Applications

Pharmaceutical Applications

MAC hydrochloride serves as a versatile building block in pharmaceutical research. Its unique cyclopentane structure, combined with an amino group and a carboxylate moiety, allows for the synthesis of various biologically active compounds. Notably, it has been investigated for:

  • Neuroprotective Effects : Preliminary studies suggest that MAC hydrochloride may exhibit neuroprotective properties, making it a candidate for treating neurological disorders. Its structural resemblance to neurotransmitters is of particular interest in pharmacological research.
  • Modulation of Receptor Activity : Research indicates that MAC hydrochloride may interact with specific receptors, influencing signaling pathways relevant to neurological functions. This interaction could pave the way for novel therapeutic agents targeting neurodegenerative diseases.

Organic Synthesis

The compound is utilized as a precursor in organic synthesis. Its ability to undergo various chemical reactions enhances its utility in creating complex molecules. Some notable applications include:

  • Synthesis of Derivatives : MAC hydrochloride can be modified to produce derivatives that may possess enhanced biological activity or altered pharmacokinetic properties.
  • Research Tool in Medicinal Chemistry : The compound's structural features make it valuable for exploring new drug candidates and understanding structure-activity relationships (SAR) in medicinal chemistry.

Case Study 1: Neuroprotective Potential

A study explored the neuroprotective effects of MAC hydrochloride on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Case Study 2: Receptor Interaction Studies

Research examining the binding affinity of MAC hydrochloride to specific neurotransmitter receptors demonstrated its potential to modulate receptor activity effectively. This finding supports further investigation into its pharmacological applications.

Comparison with Similar Compounds

Structural Analogues and Stereoisomers

Table 1: Key Structural Analogues
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Stereochemistry Key Differences
(1S,3S)-Isomer (1085842-51-8) C₇H₁₄ClNO₂ 179.64 cis-Configuration Higher stereochemical specificity
(1R,3R)-Isomer (489446-79-9) C₇H₁₄ClNO₂ 179.65 trans-Configuration Research-specific applications
cis-Methyl 3-aminocyclobutanecarboxylate HCl (1212304-86-3) C₆H₁₂ClNO₂ 165.62 Cyclobutane ring Smaller ring size, reduced steric hindrance
cis-Methyl 4-aminocyclohexanecarboxylate HCl (61367-16-6) C₈H₁₆ClNO₂ 193.67 Cyclohexane ring Larger ring, altered solubility

Key Findings :

  • Ring Size Effects : Cyclobutane derivatives (e.g., CAS 1212304-86-3) exhibit lower molecular weights and altered solubility compared to cyclopentane/cyclohexane analogues due to ring strain and reduced hydrophobicity .
  • Stereochemical Impact : The (1S,3S)- and (1R,3R)-isomers show divergent biological activities. For example, the (1R,3R)-isomer is prioritized in medicinal chemistry research for its stability and enantiomeric purity .

Physicochemical Properties

Table 2: Solubility and LogP Comparisons
Compound (CAS) Water Solubility (mg/mL) LogP (Predicted) Notes
(1R,3S)-Isomer (180323-49-3) 7.78 (Very soluble) -1.54 High solubility favors bioavailability
cis-Cyclobutane derivative 5.15 (Very soluble) -0.5 Lower LogP enhances membrane permeability
Cyclohexane analogue (61367-16-6) 56.8 (Soluble) 1.0 Higher lipophilicity limits aqueous solubility

Key Findings :

  • The cyclopentane core of Methyl 3-aminocyclopentanecarboxylate hydrochloride balances solubility and lipophilicity, making it versatile for synthetic applications.
  • Cyclohexane analogues (e.g., CAS 61367-16-6) are less water-soluble but more lipophilic, impacting their utility in drug delivery systems .

Preparation Methods

Synthesis via Halogenated Intermediates and Favorskii Rearrangement

A prominent method involves the following steps:

  • Step (a): Ring Formation
    Cyclopentane ring formation is carried out in the presence of a base, yielding an intermediate cyclopentane derivative with protected or functionalized groups.

  • Step (b): Bromination
    The intermediate is brominated to introduce a leaving group (e.g., bromine) at the desired position, facilitating further transformations.

  • Step (c): Favorskii Rearrangement
    This rearrangement forms a cyclopentene skeleton and deprotects the amino group, yielding an aminocyclopentene intermediate.

  • Step (d): Catalytic Hydrogenation
    The intermediate is hydrogenated in the presence of a catalyst (e.g., Pd/C) under controlled pressure and temperature to saturate the ring and reduce functional groups, followed by ester group manipulation to yield methyl 3-aminocyclopentanecarboxylate.

  • Step (e): Formation of Hydrochloride Salt
    The free amine is converted to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent (e.g., isopropanol), enhancing stability and crystallinity.

This approach, described in patent WO2008138621A2, achieves high stereoselectivity and yield by controlling reaction conditions and purification steps such as silica gel chromatography and Celite filtration.

Base-Catalyzed Ester Hydrolysis and Salt Formation

Another method involves:

  • Starting from ester-protected intermediates, lithium hydroxide or sodium hydroxide is used to hydrolyze esters selectively at room temperature over 12 hours.

  • The reaction mixture is concentrated under vacuum, and the product is extracted with water-ethyl acetate systems, followed by washing with saturated saline and drying over anhydrous sodium sulfate.

  • Subsequent concentration yields the free acid or amino ester, which is then converted to the hydrochloride salt by reaction with acetyl chloride in isopropanol under nitrogen atmosphere at low temperature (≤25 °C), followed by crystallization at 0 °C to isolate the hydrochloride salt with high purity and yield (approximately 80-90%).

Synthesis via Amino Ester Intermediates and Resolution Techniques

A scalable synthesis reported in recent literature involves:

  • Preparation of crude amino esters from ethyl 2-oxocyclopentanecarboxylate by reaction with sodium ethoxide in absolute ethanol at 30–35 °C for 18 hours.

  • Removal of ethanol under vacuum, followed by extraction with saturated sodium bicarbonate and brine to purify the amino ester.

  • Resolution of stereoisomers using chiral acids such as (2S,3S)-2,3-dibenzoyl-D-(+)-tartaric acid in acetonitrile, with cooling and precipitation to isolate specific stereoisomers.

  • Final conversion to hydrochloride salts via acidification and crystallization steps.

Comparative Data Table of Preparation Methods

Method Key Steps Reaction Conditions Yield (%) Notes
Halogenation + Favorskii + Hydrogenation + Salt formation Ring formation, bromination, Favorskii rearrangement, hydrogenation, HCl salt formation Base-mediated ring formation; Pd/C hydrogenation; HCl in isopropanol >80 High stereoselectivity; suitable for scale-up
Base-catalyzed ester hydrolysis + HCl salt formation Lithium hydroxide hydrolysis; extraction; acetyl chloride in isopropanol for HCl salt Room temperature hydrolysis; low temp salt formation 80–90 Mild conditions; high purity salt
Amino ester synthesis + chiral resolution + salt formation Sodium ethoxide reaction; chiral acid resolution; acidification and crystallization 30–35 °C amino ester formation; chiral resolution at RT ~86 Enables stereoisomer separation; scalable

Research Findings and Analytical Techniques

  • Purity and Stereochemistry : NMR spectroscopy (1H NMR at 300–400 MHz) and electrospray mass spectrometry (LCMS) are routinely used to confirm structure, stereochemistry, and purity.

  • Chromatography : Silica gel column chromatography and thin-layer chromatography (TLC) with pre-coated silica gel plates are applied for purification and monitoring.

  • Hydrogenation Monitoring : Hydrogen consumption is tracked under controlled pressure (e.g., 1 barg) until theoretical volume is consumed, ensuring complete reduction.

  • Crystallization : Controlled cooling and solvent choice (e.g., isopropanol, acetonitrile) are critical for isolating pure hydrochloride salts and stereoisomers.

Q & A

Basic Questions

Q. What are the critical safety precautions for handling Methyl 3-aminocyclopentanecarboxylate hydrochloride in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Respiratory protection (e.g., P95 respirators) is advised if dust/aerosols form during handling .
  • Engineering Controls : Work in a fume hood with ≥100 fpm face velocity to minimize inhalation risks. Implement HEPA filtration for particulate control .
  • Emergency Protocols : For spills, evacuate the area, suppress dust with wet methods, and dispose of contaminated materials as hazardous waste .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :

  • Store in airtight, light-resistant containers at 2–8°C in a dry environment. Avoid proximity to oxidizing agents or moisture to prevent decomposition .
  • Regularly monitor storage conditions using calibrated hygrometers and temperature loggers. Conduct stability tests (e.g., TGA, DSC) to establish compound-specific degradation thresholds .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1H-NMR^1 \text{H-NMR} (e.g., DMSO-d6 solvent, δ 2.05–2.56 ppm for cyclopentane protons) and 13C-NMR^{13} \text{C-NMR} to verify stereochemistry and purity .
  • Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) and compare against certified reference standards (e.g., EP-grade impurities in ) .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for analogs of this compound?

  • Methodological Answer :

  • Reaction Design : Adapt protocols from cyclobutane analogs (e.g., ’s ethyl acetate/tosylate method) but adjust for cyclopentane ring strain. Use catalytic hydrogenation or enzymatic resolution to control stereochemistry .
  • Yield Optimization : Screen solvents (e.g., THF vs. DCM) and bases (e.g., TEA vs. DIPEA) using DOE (Design of Experiments). Monitor reaction progress via LC-MS to identify intermediates .

Q. How should researchers address the lack of physicochemical data (e.g., solubility, logP) in experimental design?

  • Methodological Answer :

  • Experimental Determination :
  • Solubility : Perform shake-flask studies in PBS (pH 7.4) and DMSO, using nephelometry to detect precipitation .
  • logP : Use octanol-water partitioning assays with UV-Vis quantification. Cross-validate with computational tools (e.g., ChemAxon) .
  • Data Gaps : Publish findings in open-access repositories to build a community dataset, citing existing GHS hazard classifications (e.g., H302, H319) .

Q. What strategies mitigate variability in biological assay results caused by compound instability?

  • Methodological Answer :

  • Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via HRMS. Adjust assay buffers (e.g., add 0.1% BSA) to stabilize the compound .
  • In-Use Protocols : Prepare fresh stock solutions in degassed solvents and store at -80°C in aliquots. Validate concentration post-thaw using UV spectrophotometry .

Q. How can contradictions in toxicity data across studies be resolved?

  • Methodological Answer :

  • Standardization : Adopt OECD guidelines for acute oral toxicity (e.g., TG 423) and compare results against in vitro models (e.g., HepG2 cell viability assays) .
  • Mechanistic Studies : Use RNA-seq or proteomics to identify organ-specific toxicity pathways (e.g., respiratory irritation linked to H335) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-aminocyclopentanecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-aminocyclopentanecarboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.